1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWWXRTVRDOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421314 | |
| Record name | BAS 00916141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94828-52-1, 5803-86-1 | |
| Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94828-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAS 00916141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine (CAS Number: 16018-69-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄F₃N₅
- Molecular Weight : 299.29 g/mol
- Density : 1.282 g/cm³
- LogP : 2.824 (indicating moderate lipophilicity)
The compound features a pyrimidine ring substituted with a trifluoromethylphenyl group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets. The guanidine moiety in this compound suggests potential activity as an inhibitor of certain enzymes or receptors. Notably, guanidine derivatives have been associated with:
- Antitumor Activity : Compounds in the guanidine class have shown promise as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
Anticancer Properties
1-(4,6-Dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that related compounds exhibit significant activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, through mechanisms such as inhibition of tubulin polymerization .
Antimicrobial Activity
Preliminary studies on similar pyrimidine-based compounds have indicated antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown comparable effectiveness to ampicillin against Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of 1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine requires further investigation.
Study Overview
A study focused on a series of N-aryl-N'-pyrimidinyl ureas highlighted the potential of compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine in inhibiting FGFRs. The lead compound displayed significant antitumor activity in xenograft models .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| NVP-BGJ398 | FGFR1/2/3 | Antitumor | |
| 1-(4,6-Dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine | Various cancers | Cytotoxicity against A549 and HeLa |
Cytotoxicity Assessment
In vitro assays have been conducted to assess the cytotoxicity of the compound using MTT assays. Results indicate a dose-dependent response in cancer cell lines, with IC50 values suggesting moderate potency.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a CAS number of 94828-52-1. Its structure includes a pyrimidine ring substituted at the 4 and 6 positions with methyl groups, and a guanidine moiety linked to a trifluoromethyl-substituted phenyl group. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Research has indicated that compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine exhibit significant anticancer activities. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and tumorigenesis. This inhibition could lead to reduced tumor growth and metastasis .
Potential Use in Anti-inflammatory Therapies
Given its structural properties and biological activities, 1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine may be explored as a candidate for anti-inflammatory therapies. Its ability to inhibit COX enzymes suggests that it could alleviate conditions characterized by chronic inflammation .
Neuroprotective Effects
Recent studies have suggested that similar compounds may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound could exert protective effects against neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Research Implications
- Drug Development : The 3-(trifluoromethyl)phenyl moiety in the target compound is advantageous for optimizing pharmacokinetics in small-molecule inhibitors, particularly in oncology .
- Structural Modifications : Introducing bulky substituents (e.g., biphenyl groups as in ) could enhance target selectivity but may reduce solubility.
- Computational Studies : Tools like AutoDock Vina could predict binding modes of analogs, guiding rational design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
